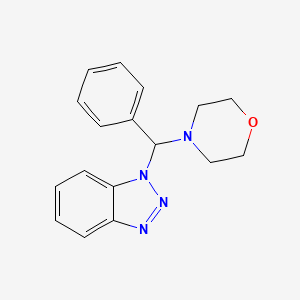

(4-Morpholinylphenylmethyl)benzotriazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18N4O |

|---|---|

Molecular Weight |

294.35 g/mol |

IUPAC Name |

4-[benzotriazol-1-yl(phenyl)methyl]morpholine |

InChI |

InChI=1S/C17H18N4O/c1-2-6-14(7-3-1)17(20-10-12-22-13-11-20)21-16-9-5-4-8-15(16)18-19-21/h1-9,17H,10-13H2 |

InChI Key |

UENZTBUBUYDQEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Morpholinylphenylmethyl Benzotriazole and Analogous Structures

General Principles of Benzotriazole (B28993) Core Synthesis

The benzotriazole core, a fused heterocyclic system, is a cornerstone of many pharmaceutical and materials science applications. Its synthesis has been achieved through several reliable methods.

Diazotization-Induced Cyclization Approaches

One of the most fundamental and widely employed methods for constructing the benzotriazole ring is the diazotization of o-phenylenediamines, followed by intramolecular cyclization. nih.govpsu.edu This reaction is typically carried out by treating the diamine with a source of nitrous acid, which is often generated in situ from sodium nitrite (B80452) and an acid like acetic acid or hydrochloric acid. nih.govresearchgate.net

The process begins with the diazotization of one of the amino groups on the o-phenylenediamine (B120857) to form a diazonium salt intermediate. This intermediate is unstable and readily undergoes intramolecular cyclization, where the remaining amino group attacks the diazonium group, leading to the formation of the stable triazole ring. psu.eduresearchgate.net The reaction is generally efficient and provides good yields of the benzotriazole product. nih.gov The use of acetic acid has been noted to be particularly satisfactory compared to mineral acids. nih.gov A polymer-supported nitrite reagent has also been utilized for a mild and operationally simple diazotization and cyclization of 1,2-aryldiamines. nih.gov

A continuous-flow process has also been developed for the synthesis of 1-substituted benzotriazoles, which involves a sequence of C-N bond formation, hydrogenation, diazotization, and cyclization starting from chloronitrobenzenes and amines. nih.gov

Table 1: Key Reagents in Diazotization-Induced Cyclization

| Reagent | Role | Reference |

| o-phenylenediamine | Starting material | nih.govpsu.edu |

| Sodium Nitrite (NaNO₂) | Nitrous acid precursor | nih.govresearchgate.net |

| Acetic Acid (CH₃COOH) | Acid catalyst | nih.govresearchgate.net |

| Polymer-supported nitrite | Mild diazotizing agent | nih.gov |

Cycloaddition Reactions in Benzotriazole Formation

Cycloaddition reactions offer a powerful and versatile alternative for the synthesis of the benzotriazole scaffold. A prominent example is the [3+2] cycloaddition of azides with benzynes. mdpi.com This method allows for the rapid construction of a variety of substituted benzotriazoles under mild conditions. mdpi.com The benzynes can be generated in situ from suitable precursors, and their reaction with organic azides leads directly to the fused heterocyclic system. This approach is particularly valuable for accessing functionalized benzotriazoles that might be difficult to obtain through other routes.

Palladium-Catalyzed and C-H Activation Pathways for Benzotriazole Construction

Modern synthetic methodologies, particularly those involving transition metal catalysis, have been applied to the synthesis of benzotriazoles. Palladium-catalyzed intramolecular C-H amination of aryl triazene (B1217601) compounds provides a route to 1-aryl-1H-benzotriazoles. mdpi.com This method leverages the catalytic activity of palladium(II) acetate (B1210297) to facilitate the C-H activation and subsequent intramolecular cyclization.

Furthermore, palladium-catalyzed direct C-H cross-coupling polycondensation has been used to synthesize polymers containing benzotriazole units. While focused on polymer synthesis, the underlying principles of palladium-catalyzed C-H functionalization are applicable to the synthesis of discrete benzotriazole molecules. Denitrogenative carbonylation of benzotriazoles using a palladium and silver co-catalyzed system has also been developed for the synthesis of benzoxazin-4-ones, showcasing the utility of palladium in modifying the benzotriazole core.

Cyclocondensation and N-Acylation Methods for Benzotriazoles

Cyclocondensation reactions provide another avenue to benzotriazoles. For instance, the cyclocondensation of 2-(arylamino)aryliminophosphoranes can yield 1-aryl-1,2,3-benzotriazoles under mild conditions. mdpi.com This method involves a three-step, halogen-free route starting from simple nitroarenes and arylamines. mdpi.com

N-Acylbenzotriazoles are important synthetic intermediates and can be prepared by the reaction of carboxylic acids with 1H-benzotriazole in the presence of reagents like trichloroisocyanuric acid and triphenylphosphine, or 2,2′-dipyridyl disulfide and triphenylphosphine. mdpi.com These N-acylbenzotriazoles are stable, crystalline compounds that serve as neutral acylating reagents for the preparation of amides.

Synthetic Strategies for Morpholine (B109124) Derivatives

The morpholine moiety is a prevalent feature in many biologically active compounds. Its synthesis is well-established, with N-alkylation and N-acylation being key transformations.

N-Alkylation and Acylation Techniques on the Morpholine Nitrogen

The nitrogen atom in the morpholine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions.

N-Alkylation: The N-alkylation of morpholine can be achieved using various alkylating agents. A common approach involves the reaction of morpholine with alcohols in the presence of a catalyst. For instance, the gas-solid phase N-alkylation of morpholine with alcohols has been investigated using a CuO–NiO/γ–Al₂O₃ catalyst. This method has shown high conversion and selectivity for the N-alkylation with low-carbon primary alcohols. Palladium catalysts have also been shown to be effective for the N-alkylation of amines, including morpholine, often operating under mild conditions with high selectivity.

A general method for preparing N-substituted morpholines involves heating an acyclic aliphatic amine with a dichlor-lower alkyl ether in the presence of an acid acceptor.

N-Acylation: N-acylation of morpholine is a straightforward process, typically involving the reaction of morpholine with an acylating agent such as an acid chloride or an acid anhydride. This reaction leads to the formation of an amide bond and is a common method for introducing acyl groups onto the morpholine nitrogen. The preparation of morpholine-acetamide derivatives has been reported through the reaction of a morpholine derivative with heterocyclic amines, phenols, or thiols in the presence of a base.

Table 2: Comparison of N-Alkylation and N-Acylation of Morpholine

| Reaction | Reagents | Key Features |

| N-Alkylation | Alcohols, Alkyl Halides | Forms a new C-N bond, often requires a catalyst. |

| N-Acylation | Acid Chlorides, Acid Anhydrides | Forms an amide bond, generally a facile reaction. |

Functionalization Approaches for the Carbon Atoms of the Morpholine Ring

The morpholine ring is a common scaffold in medicinal chemistry, often utilized to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govacs.org Its presence can enhance aqueous solubility and brain permeability due to the weak basicity of its nitrogen atom. nih.govacs.org While functionalization most commonly occurs at the nitrogen atom, modifications of the carbon atoms are also crucial for creating structural diversity and optimizing interactions with biological targets. nih.govacs.org The oxygen atom of the ring can act as a hydrogen bond acceptor, and the ring's conformation plays a significant role in its biological activity and reactivity. acs.orgacs.org The chair conformation is generally the most stable. acs.org The ability to introduce substituents at specific carbon positions allows for the precise tailoring of a molecule's architecture to fit into protein active sites, as seen in various inhibitors where the morpholine ring orients other functional groups for optimal binding. acs.org

Gold-Catalyzed Cyclization in Morpholine Ring Synthesis

In recent years, gold catalysis has emerged as a powerful tool in organic synthesis, valued for its high catalytic activity, mild reaction conditions, and tolerance for air and water. rsc.orgrsc.orgnih.gov A convenient and efficient method for constructing morpholine derivatives involves the gold(I)-catalyzed cyclization of alkynylamines or alkynylalcohols. rsc.orgrsc.org This reaction proceeds smoothly, often with a low catalyst loading of just 1 mol%, to afford morpholine derivatives in moderate to good yields. rsc.orgrsc.org The proposed mechanism involves a cascade cyclization process. rsc.org This methodology has been successfully applied to the synthesis of functionalized 2-vinyl-morpholines through the direct activation of allylic alcohols. thieme-connect.com The addition of a silver co-catalyst, such as silver triflate, is sometimes necessary to generate the active gold catalyst. thieme-connect.com

Morpholine Synthesis from Vicinal Amino Alcohols, Oxiranes, and Aziridines

Classical and highly utilized methods for synthesizing the morpholine ring start from readily available precursors like vicinal 1,2-amino alcohols, oxiranes (epoxides), and aziridines. osi.lvresearchgate.net These approaches are foundational in heterocyclic chemistry.

From Vicinal Amino Alcohols : The conversion of 1,2-amino alcohols into morpholines is a conceptually straightforward annulation reaction. chemrxiv.org A simple, high-yielding, one or two-step protocol uses inexpensive reagents like ethylene (B1197577) sulfate (B86663) and a base (e.g., tBuOK) to convert 1,2-amino alcohols to morpholines. nih.govorganic-chemistry.org This method is notable for the clean isolation of the intermediate monoalkylation products. nih.gov

From Oxiranes and Aziridines : Syntheses starting from epoxides and aziridines provide a stereoselective route to morpholine derivatives. osi.lvnih.gov A highly regio- and stereoselective strategy involves the S(N)2-type ring-opening of activated aziridines with halogenated alcohols in the presence of a Lewis acid. nih.govresearchgate.net The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular cyclization to yield the substituted morpholine. nih.govresearchgate.net

Mannich Reaction as a Pivotal Synthetic Route to (4-Morpholinylphenylmethyl)benzotriazole

The Mannich reaction is a three-component condensation reaction that is fundamental to the synthesis of N-substituted benzotriazoles, including the target compound this compound. gsconlinepress.comresearchgate.net This reaction typically involves a compound with an active hydrogen atom (benzotriazole), a non-enolizable aldehyde (like formaldehyde (B43269) or benzaldehyde), and a primary or secondary amine (such as morpholine). researchgate.netresearchgate.netrsc.org The resulting products, known as Mannich bases, are versatile intermediates in organic synthesis. gsconlinepress.com

Conventional Mannich Reaction Protocols for Benzotriazole-Derived Bases

The conventional synthesis of benzotriazole-derived Mannich bases is a one-pot reaction where the three components are mixed, often in an aqueous or alcoholic medium. researchgate.netrsc.org Benzotriazole reacts with an aldehyde and an aliphatic primary or secondary amine to give various adducts. researchgate.netrsc.org The stoichiometry of the reactants can be adjusted to selectively form different types of products. researchgate.net For instance, reacting benzotriazole, formaldehyde, and a primary amine in a 2:2:1 ratio can exclusively yield N,N-bis(benzotriazol-1-ylmethyl)amine derivatives. researchgate.net The use of benzaldehyde (B42025) as the aldehyde component is also well-established in Mannich reactions. researchgate.net

Microwave-Assisted and Solvent-Free Methodologies in Mannich Base Synthesis

In line with the principles of green chemistry, microwave-assisted synthesis (MAS) has been successfully applied to the preparation of benzotriazole derivatives. nih.govnih.gov This technique offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and cleaner reaction profiles. nih.govmdpi.com Microwave energy directly heats the reactants, leading to rapid temperature increases and accelerated reaction rates. mdpi.com

Solvent-free N-alkylation of benzotriazole represents another environmentally friendly approach, which can be performed under both thermal and microwave conditions to afford 1-alkyl benzotriazoles with high regioselectivity and in good yields. gsconlinepress.comgsconlinepress.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives A comparative analysis of reaction times and yields for the synthesis of various benzotriazole derivatives, demonstrating the efficiency of microwave irradiation.

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Substituted Benzotriazole Amides | Conventional (Reflux) | 3-6 hours | 65-72% | nih.govresearchgate.net |

| 5-Substituted Benzotriazole Amides | Microwave (180-300 W) | 4-7 minutes | 83-93% | nih.govresearchgate.net |

| 1-Chloromethylbenzotriazole | Conventional (Reflux) | 6 hours | Not specified | nih.gov |

| 1-Chloromethylbenzotriazole | Microwave (180 W) | 4 minutes 20 seconds | Not specified | nih.gov |

| N-Alkylated Benzotriazoles | Conventional | Slower | Good | nih.gov |

| N-Alkylated Benzotriazoles | Microwave | Faster | Better | nih.gov |

Specific Synthetic Approaches for this compound

The synthesis of the title compound, this compound, is achieved through a three-component Mannich reaction. This involves the condensation of benzotriazole, benzaldehyde, and morpholine. The reaction brings together the three essential structural components in a single, efficient step.

The general procedure involves mixing equimolar amounts of the three reactants in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), and allowing them to react, sometimes with gentle heating or under microwave irradiation to expedite the process. researchgate.netnih.gov The reaction proceeds via the formation of an iminium ion from morpholine and benzaldehyde, which is then attacked by the nucleophilic benzotriazole anion to form the final product.

Table 2: Reactants for the Synthesis of this compound The key chemical components required for the Mannich condensation to produce the target compound.

| Reactant Type | Chemical Name | Role in Reaction |

|---|---|---|

| Active Hydrogen Compound | Benzotriazole | Nucleophile and core heterocyclic structure |

| Aldehyde | Benzaldehyde | Forms the electrophilic iminium ion; provides the phenylmethyl group |

| Secondary Amine | Morpholine | Forms the electrophilic iminium ion; provides the morpholinyl group |

This straightforward and convergent approach makes the Mannich reaction a highly effective and pivotal method for accessing this compound and a wide array of structurally related compounds. gsconlinepress.comresearchgate.net

Regioselectivity Considerations in Benzotriazole Functionalization (N1- vs. N2-Substitution)

The functionalization of the benzotriazole molecule presents a notable challenge in regioselectivity due to the presence of two distinct nucleophilic nitrogen atoms, N1 and N2. The reaction of benzotriazole with electrophiles can lead to two possible constitutional isomers: N1-substituted and N2-substituted products. The selective synthesis of one isomer over the other is a critical aspect in the preparation of targeted benzotriazole derivatives, such as this compound, as the position of substitution significantly influences the compound's chemical and biological properties.

The distribution between N1- and N2-isomers is governed by a complex interplay of kinetic and thermodynamic factors. wikipedia.orgjackwestin.comlibretexts.orglibretexts.org Generally, the N2-substituted isomer is considered the kinetic product, meaning it is formed faster. wikipedia.orgjackwestin.comlibretexts.orglibretexts.orglookchem.com This is often attributed to the N2 position being less sterically hindered, making it more accessible to incoming electrophiles. lookchem.com Conversely, the N1-substituted isomer is typically the more thermodynamically stable product. wikipedia.orgjackwestin.com This implies that if the reaction is allowed to reach equilibrium, often under higher temperatures or longer reaction times, the N1-isomer will be the predominant product. wikipedia.orglibretexts.org

Several factors can be manipulated to control the regiochemical outcome of benzotriazole functionalization:

Reaction Conditions: Temperature plays a crucial role in determining the product ratio. libretexts.org Lower temperatures favor the kinetically controlled N2-product, while higher temperatures allow for the reversible formation of the products, leading to the thermodynamically favored N1-isomer. libretexts.orglibretexts.org The choice of solvent and the presence of a base can also influence the selectivity. For instance, in alkylation reactions with alkyl halides, a mixture of N1- and N2-isomers is often observed. tsijournals.com

Nature of the Electrophile: The structure of the electrophilic reactant can impact the site of substitution. Sterically demanding electrophiles tend to favor the less hindered N2-position.

Catalysis: Recent research has shown that specific catalysts can direct the substitution to a particular nitrogen. For example, in the N-alkylation of benzotriazole with α-diazoacetates, an Ir(III) pentafluorophenyl-substituted porphyrin catalyst was found to promote selective N2-alkylation, whereas an Fe(III) pyridine-substituted porphyrin catalyst accelerated N1-alkylation. nih.govfigshare.com

Reaction Type: The type of reaction employed can also dictate the regioselectivity. For instance, the Mitsunobu reaction, which involves the reaction of benzotriazole with an alcohol, has been shown to favor the formation of the kinetic N2-isomers, even for benzotriazoles that typically have a high preference for N1-substitution under other conditions. lookchem.com This provides a valuable synthetic route to N2-substituted benzotriazoles. lookchem.com

In the context of synthesizing this compound, which is a Mannich base, the reaction of benzotriazole with formaldehyde and morpholine would be subject to these regioselectivity considerations. To obtain a specific isomer, careful optimization of the reaction conditions is necessary.

The following table summarizes the key factors influencing the regioselectivity of benzotriazole functionalization:

| Factor | Favors N1-Substitution (Thermodynamic Product) | Favors N2-Substitution (Kinetic Product) | Source(s) |

| Temperature | Higher temperatures, allowing for equilibrium | Lower temperatures, irreversible conditions | libretexts.org |

| Steric Hindrance | Less influential, but possible with smaller electrophiles | Favored with bulky electrophiles and at the less hindered N2 position | lookchem.com |

| Reaction Type | Standard alkylations (often gives mixtures) | Mitsunobu reaction | lookchem.comtsijournals.com |

| Catalyst | e.g., Fe(III) pyridine-substituted porphyrin | e.g., Ir(III) pentafluorophenyl-substituted porphyrin | nih.govfigshare.com |

The differentiation between N1- and N2-isomers is typically accomplished using spectroscopic techniques such as NMR. The symmetry of the molecule often provides a clear distinction. N2-substituted benzotriazoles possess a higher degree of symmetry, which is reflected in their NMR spectra, while the less symmetrical N1-isomers exhibit more complex spectra. lookchem.com X-ray crystallography provides definitive structural confirmation. rsc.org

Reactivity and Transformations of 4 Morpholinylphenylmethyl Benzotriazole and Its Precursors/derivatives

C-Benzotriazole Bond Scission Reactions Leading to Carbanion Intermediates

The benzotriazole (B28993) group is a versatile synthetic auxiliary that can be cleaved under certain conditions to generate reactive intermediates. One of the significant transformations involves the scission of the carbon-benzotriazole (C-Bt) bond to form carbanions. The benzotriazole fragment is recognized as a precursor for anions, facilitating its use in various synthetic applications semanticscholar.org.

While direct studies on (4-Morpholinylphenylmethyl)benzotriazole are specific, the broader chemistry of N-substituted benzotriazoles provides insight into this reactivity. The cleavage of the C-Bt bond can be initiated by treatment with organometallic reagents, such as Grignard reagents or organolithium compounds. This process is driven by the ability of the benzotriazole anion to act as a stable leaving group. The resulting carbanion can then be trapped by various electrophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

For instance, in related systems, the treatment of an α-(benzotriazolyl)alkyl derivative with a strong base can lead to deprotonation and subsequent elimination of the benzotriazole anion, although this is more common when an adjacent activating group is present. Another pathway for C-Bt bond cleavage is through reductive methods. Radical-mediated reactions can also lead to the cleavage of the benzotriazole ring itself, which can be a subsequent step after the initial desired transformation researchgate.net. The stability of the benzotriazole anion makes it an excellent leaving group, which is a key factor in these bond scission reactions.

Alkylation and Acylation Patterns on Benzotriazole Nitrogen Atoms

The alkylation and acylation of the benzotriazole ring are fundamental reactions that lead to the formation of N1- and N2-substituted isomers. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the solvent, the base used, and the presence of any catalysts researchgate.net.

Alkylation:

The reaction of 1H-benzotriazole with alkylating agents typically yields a mixture of 1-alkyl- and 2-alkylbenzotriazoles chemicalbook.com. Generally, N1 alkylation is kinetically favored due to the higher electron density at the N1 position researchgate.netscielo.br. However, the N2-substituted isomers are often thermodynamically more stable researchgate.netscielo.br. The ratio of the N1 to N2 isomers can be controlled to some extent by the reaction conditions. For example, using sodium hydroxide or sodium ethoxide as a base tends to favor the formation of 1-alkylbenzotriazole as the major product chemicalbook.com.

Recent methodologies have focused on achieving high regioselectivity. For instance, scandium-catalyzed reactions of benzotriazoles with cyclohexanones have been shown to produce N2-alkylated products with excellent selectivity rsc.org. Conversely, other strategies have been developed for the exclusive synthesis of N1-alkyl benzotriazoles through intramolecular cyclization . The use of basic ionic liquids like [Bmim]OH has also been explored for the N-alkylation of benzotriazole, providing good to excellent yields with moderate regioselectivity researchgate.net.

| Entry | Alkyl Halide | Time (h) | Yield (%) | N1:N2 Isomer Ratio |

|---|---|---|---|---|

| 1 | EtBr | 3 | 90 | 74:26 |

| 2 | n-PrBr | 3 | 87 | 62:38 |

| 3 | i-PrBr | 4 | 89 | 76:24 |

| 4 | CH2=CH-CH2Br | 2 | 92 | 90:10 |

| 5 | n-BuBr | 3 | 87 | 68:32 |

| 6 | BnCl | 2 | 95 | 86:14 |

Data sourced from a study on N-alkylation of benzotriazole in a basic ionic liquid catalyst system. researchgate.net

Acylation:

Acylation of benzotriazole also leads to a mixture of N1- and N2-acyl isomers. The distribution of these isomers is dependent on the reaction conditions. N-acylbenzotriazoles are valuable intermediates in organic synthesis, often serving as neutral acylating agents. The reactivity of N-acyl-1,2,3-triazoles can lead to denitrogenative transformations, where the triazole ring undergoes cleavage researchgate.net. In the presence of strong nucleophiles, N-acylbenzotriazoles readily undergo acyl transfer reactions rsc.orgnih.gov.

Interconversion Dynamics of Benzotriazole Isomers

N-substituted benzotriazoles can exist as two positional isomers, the 1-substituted and the 2-substituted derivatives. For N-(aminomethyl)benzotriazoles, such as this compound, an equilibrium between the N1 and N2 isomers is often observed in solution, in the melt, and in the gas phase. However, in the crystalline solid state, these compounds typically exist exclusively as the 1-substituted isomer.

The interconversion between the N1 and N2 isomers is a dynamic process. Theoretical calculations have suggested that for some derivatives like 2-(hydroxymethyl)benzotriazole, the N2 isomer is slightly more stable than the N1 isomer nih.gov. However, in the condensed phase, the N1 isomer is often the only one observed, which can be attributed to factors like strong intermolecular hydrogen bonding that stabilizes the N1 form nih.gov. The energy difference between the two isomers is generally small, allowing for their co-existence in equilibrium under suitable conditions gsconlinepress.com.

The mechanism of interconversion has been studied, and for N-(dialkylaminomethyl)benzotriazoles, it has been shown to be an intermolecular process. This was confirmed through cross-over experiments which demonstrated the exchange of the aminomethyl groups between different benzotriazole molecules.

Nucleophilic Substitution Reactions Involving N-Substituted Benzotriazole Derivatives

The benzotriazolyl group can function as an excellent leaving group in nucleophilic substitution reactions semanticscholar.orgrsc.org. This property is exploited in a variety of synthetic transformations. For instance, in N-acylbenzotriazoles, the benzotriazolide anion is a good leaving group, facilitating the transfer of the acyl group to a nucleophile rsc.orgnih.gov.

In the case of N-alkylbenzotriazoles, the benzotriazolyl moiety can be displaced by a range of nucleophiles. For example, 1-(benzotriazol-1-yl)-1-chloroalkanes, formed from the reaction of benzotriazole with aldehydes and thionyl chloride, undergo nucleophilic displacement of the chlorine atom rsc.org. The benzotriazolyl group itself can also be substituted. The ability of the 1,2,3-triazolyl ring to act as a leaving group has been demonstrated in nucleophilic aromatic substitution (SNAr) reactions of 2,6-bistriazolylpurines with oxygen and carbon nucleophiles beilstein-journals.org. This reactivity highlights the potential for N-substituted benzotriazoles to act as substrates in similar substitution reactions, where the benzotriazole anion is displaced by an incoming nucleophile.

Transformations of Benzotriazole-Derived Mannich Bases

This compound is a classic example of a benzotriazole-derived Mannich base. These compounds are typically synthesized through a Mannich reaction involving benzotriazole, an aldehyde, and a secondary amine. They are stable, crystalline solids that serve as valuable synthetic intermediates.

One of the key reactions of these Mannich bases is their ability to act as electrophiles. The benzotriazole group can be displaced by a variety of nucleophiles. For example, they can undergo amine exchange reactions, where the original amine moiety is replaced by a different amine gsconlinepress.com.

Furthermore, benzotriazole-based Mannich electrophiles can be captured by CH-acidic compounds rsc.orgresearchgate.net. This reaction involves the displacement of the benzotriazole anion by a carbanion, leading to the formation of a new carbon-carbon bond. The success of this reaction is significantly influenced by the pKa of the benzotriazole counteranion rsc.org.

Benzotriazolyl triazoles, which can be derived from benzotriazolyl acetohydrazide, can also undergo further Mannich reactions with secondary amines in the presence of formaldehyde (B43269) to yield novel Mannich bases with potential biological activities researchgate.net. These transformations underscore the utility of benzotriazole-derived Mannich bases as versatile building blocks in organic synthesis.

Despite a comprehensive search for scientific literature and data, detailed experimental and research findings for the specific chemical compound this compound are not available in the public domain. Commercial listings confirm its existence and isomeric nature, but scholarly articles containing its specific structural and spectroscopic analysis could not be retrieved.

The compound, identified by CAS Number 461641-45-2, is noted to be a mixture of isomers, which would complicate spectroscopic analysis without prior separation. sigmaaldrich.com Specifically, the attachment of the (4-morpholinylphenyl)methyl group can occur at different nitrogen atoms of the benzotriazole ring system.

While general principles of spectroscopic and crystallographic analysis for related benzotriazole compounds are well-established, the explicit data required to populate the requested article sections for this compound—including specific NMR chemical shifts, IR absorption bands, mass spectrometric fragmentation patterns, and crystal structure details—are absent from the available resources.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as per the provided outline. The creation of such content would require access to primary research data that has not been published or made publicly accessible.

Structural Characterization and Spectroscopic Analysis of 4 Morpholinylphenylmethyl Benzotriazole

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Intermolecular Interactions

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of specific studies detailing the intermolecular interactions of (4-Morpholinylphenylmethyl)benzotriazole. While research on related benzotriazole (B28993) and morpholine-containing compounds provides a general understanding of the types of non-covalent interactions that could be expected, specific experimental data such as bond distances, angles, and energies for C-H...π, π-π stacking, or chalcogen-chalcogen interactions for the title compound are not publicly available.

In analogous molecular systems, C-H...π interactions are a common feature, where a C-H bond acts as a weak hydrogen bond donor to a π-system of an aromatic ring. For instance, in some benzotriazole derivatives, the hydrogen atoms of the benzene (B151609) ring or substituent alkyl groups can interact with the π-electron cloud of an adjacent benzotriazole or phenyl ring. These interactions play a significant role in the stabilization of the crystal packing.

Chalcogen-chalcogen interactions, which involve non-covalent interactions between elements of group 16 (such as oxygen), could potentially occur involving the oxygen atom of the morpholine (B109124) ring. However, without a determined crystal structure for this compound, the presence and nature of such interactions remain speculative.

Theoretical and Computational Investigations of 4 Morpholinylphenylmethyl Benzotriazole

Density Functional Theory (DFT) Studies on Tautomerism and Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in determining molecular geometries, energies, and other properties. For a molecule like (4-Morpholinylphenylmethyl)benzotriazole, DFT would be crucial for understanding its tautomeric and conformational preferences, which are fundamental to its reactivity and biological interactions.

Tautomerism of the Benzotriazole (B28993) Ring:

The benzotriazole moiety can exist in two primary tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. The position of the hydrogen atom on the triazole ring significantly influences the molecule's electronic distribution and hydrogen-bonding capabilities. DFT calculations can predict the relative stabilities of these tautomers. For instance, studies on 5,6-dinitrobenzotriazole have shown that while the 1H tautomer is more stable in the solid state, the 2H tautomer is energetically favored in the gas phase mdpi.com. DFT calculations, such as those using the B3LYP functional, have been employed to determine that the 1H-5,7-tautomer of dinitrobenzotriazole is more stable than the 1H-4,6 isomer by approximately 35 kJ mol⁻¹ in the gas phase mdpi.com. Similar computational approaches would elucidate the most stable tautomer of this compound.

Conformational Analysis of the Morpholine (B109124) Ring:

For this compound, a comprehensive DFT study would involve rotating the key dihedral angles to explore the conformational space and identify the global minimum energy structure, which is essential for understanding its interactions with biological targets.

| System | Methodology | Key Findings | Reference |

| 5,7-Dinitrobenzotriazole | DFT (M06-2X/6-311++G(2df,p)) | 1H-tautomer is the most energetically preferable form. | mdpi.com |

| Morpholine | DFT and Raman Spectroscopy | The equatorial chair conformation is the most predominant in the liquid state. | atlantis-press.com |

| Morpholine | VUV-MATI Spectroscopy and 2D PES | Chair-Eq and Chair-Ax conformers are at the global minimum on the neutral ground state. | nih.gov |

Molecular Modeling and Docking Methodologies for Investigating Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are fundamental in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The process begins with obtaining the three-dimensional structures of both the ligand and the target protein, often from crystallographic data or through homology modeling. The ligand's conformation is optimized, and its potential binding modes within the active site of the protein are explored using docking algorithms. Software like AutoDock is commonly used for this purpose nih.gov. The docking results are then scored based on the predicted binding energy, with lower energies indicating a more favorable interaction.

For example, a molecular docking study of novel benzotriazole derivatives against Staphylococcus aureus tyrosyl-tRNA synthetase (PDB: 1JIJ) identified a derivative, 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide (B32628), as a potent inhibitor with a binding energy of -8.9 kcal/mol atlantis-press.com. The study revealed key interactions with amino acid residues such as TYR36, GLY38, and ASP40 atlantis-press.com. Similarly, docking studies on morpholine-containing compounds have been used to understand their interactions with targets like mTOR and BACE-1, highlighting the role of the morpholine moiety in establishing crucial hydrogen bonds and other interactions within the binding pocket gsconlinepress.comnih.gov.

A hypothetical docking study of this compound would involve identifying a relevant biological target and then using these computational tools to predict its binding affinity and the specific interactions driving the binding, such as hydrogen bonds involving the morpholine oxygen or the benzotriazole nitrogen atoms, and pi-stacking interactions from the aromatic rings.

| Ligand Class | Target Protein (PDB ID) | Key Findings | Reference |

| Benzotriazole Derivatives | S. aureus tyrosyl-tRNA synthetase (1JIJ) | 2-(1H-1,2,3-Benzotriazol-1-yl)-N-(4-methoxyphenyl) acetamide showed a binding energy of -8.9 kcal/mol. | atlantis-press.com |

| Benzotriazole-based β-amino alcohols | 6GLA | Compound 4e was identified as having favorable ligand-protein interactions. | mdpi.com |

| 1,3,4-Oxadiazole-benzotriazoles | Focal Adhesion Kinase (FAK) | Compound 4 showed potent FAK inhibitory activity and its binding mode was explored. | rsc.org |

| Morpholine-acetamide derivatives | Carbonic Anhydrase | Compounds 1c, 1d, and 1h showed significant inhibitory activities. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Methodological Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is based on the principle that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological effects.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., spatial conformation descriptors). Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity.

For instance, a QSAR study on 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants revealed that polarization, dipole moment, lipophilicity, and the size and branching of the molecule were significant factors influencing their activity nih.gov. The study found that increased hydrophilic and reductive properties led to enhanced antioxidant activity nih.gov. In another example, a 3D-QSAR analysis of morpholine and 1,4-oxazepane (B1358080) derivatives as dopamine (B1211576) D4 receptor ligands identified key structural regions around the benzene (B151609) rings and the aliphatic amine of the morpholine system that are important for affinity mdpi.com.

A QSAR study involving this compound would require a series of structurally related analogues with measured biological data. The resulting model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

| Compound Class | Biological Activity | Key Descriptors Identified | Reference |

| Morpholine-thiazole derivatives | Antioxidant | Polarisation, dipole moment, lipophilicity, molecular volume, and surface area. | nih.gov |

| Morpholine and 1,4-oxazepane derivatives | Dopamine D4 receptor affinity | Structural features around the benzene rings and the aliphatic amine. | mdpi.com |

| Benzimidazole derivatives | Antimicrobial | WAP, MlogP, and UI. | nih.gov |

| Benzothiazole derivatives | Antiproliferative | 3D-MoRSE descriptors (Mor30m and Mor09p). | gsconlinepress.com |

Hirshfeld Surface Analysis for Supramolecular Assembly Characterization

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the crystal lattice). By mapping various properties onto this surface, one can gain a detailed understanding of the forces that govern the supramolecular assembly.

The Hirshfeld surface is often visualized with a d_norm map, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. This provides a quick visual guide to the most significant interactions. Additionally, 2D fingerprint plots are generated, which summarize the distribution of intermolecular contacts for the entire molecule.

For example, a Hirshfeld surface analysis of a cadmium complex with a morpholine derivative revealed that H···H (71.8%) and O···H/H···O (27.1%) contacts were the most significant contributors to the crystal packing nih.gov. In another study on 1,2-dimorpholinoethane, the analysis showed that the packing was mainly governed by weak N···H (4.2%), O···H (16.8%), and H···H (79.0%) interactions mdpi.com. These analyses provide a quantitative breakdown of the forces holding the molecules together in the solid state.

A Hirshfeld surface analysis of this compound would require its crystal structure. The analysis would then provide a detailed picture of the hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that dictate its crystal packing, which can have implications for its physical properties like solubility and melting point.

| Compound/Complex | Dominant Intermolecular Contacts (%) | Key Findings | Reference |

| Diacetatobis[4-(2-aminoethyl)morpholine]cadmium tetrahydrate | H···H (71.8%), O···H/H···O (27.1%), C···H/H···C (1.0%) | Adjacent metal complexes and water molecules are linked via N—H···O and O—H···O hydrogen bonds. | nih.gov |

| 1,2-dimorpholinoethane | H···H (79.0%), O···H (16.8%), N···H (4.2%) | The molecules are mainly packed by weak interactions. | mdpi.com |

| [4-(2-Aminoethyl)morpholine-κ2 N,N′]dibromidocadmium(II) | H···H (46.1%), Br···H/H···Br (38.9%), O···H/H···O (4.7%) | C—H···Br and N—H···Br hydrogen bonds link the components into a 3D network. | nih.gov |

| 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol | H···H (47.5%), C···H/H···C (27.6%), O···H/H···O (12.4%) | The crystal structure features O—H···N and O—H···O hydrogen-bonding interactions. | nih.gov |

Applications in Advanced Organic Synthesis and Material Science

(4-Morpholinylphenylmethyl)benzotriazole as a Versatile Synthetic Auxiliary

Benzotriazole (B28993) and its derivatives, including this compound, are highly valued as synthetic auxiliaries in organic chemistry. gsconlinepress.com The utility of the benzotriazole group stems from its ability to be easily introduced into a molecule, facilitate a desired transformation through its electronic influence and stability, and subsequently be removed under mild conditions. gsconlinepress.com

The this compound auxiliary can be introduced via N-alkylation of benzotriazole. This process can yield a mixture of 1- and 2-substituted isomers, with the ratio often depending on the reaction conditions and the nature of the alkylating agent. acs.org Once installed, the benzotriazole moiety can act as an excellent leaving group, facilitating nucleophilic substitution reactions. The presence of the morpholinylphenylmethyl substituent can influence the reactivity and solubility of the intermediate, potentially offering advantages in specific synthetic contexts.

Key Functions of Benzotriazole Auxiliaries:

| Function | Description |

| Activation | The benzotriazole group can activate adjacent positions towards nucleophilic or electrophilic attack. |

| Stabilization | It can stabilize reactive intermediates such as carbocations or carbanions. |

| Leaving Group | The benzotriazolide anion is a good leaving group, facilitating substitution reactions. |

| Traceless Removal | The auxiliary can often be removed without leaving a trace in the final product. |

Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The benzotriazole methodology is a powerful tool for the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net this compound can serve as a precursor to reactive intermediates that readily participate in these crucial bond-forming reactions.

For instance, the benzotriazole group can be displaced by a variety of carbon and heteroatom nucleophiles. In the context of C-C bond formation, Grignard reagents or other organometallic species can displace the benzotriazole moiety to form a new C-C bond. This approach is valuable for the construction of complex molecular skeletons.

In the realm of C-X bond formation, the benzotriazole group can be substituted by a wide range of heteroatom nucleophiles, including amines, alcohols, and thiols. This versatility makes benzotriazole derivatives powerful reagents for the synthesis of a diverse array of functionalized molecules. The morpholine (B109124) and phenyl groups within the this compound structure can modulate the reactivity of the benzotriazole leaving group and may also participate in directing the stereochemical outcome of certain reactions.

Precursor in the Synthesis of Complex Heterocyclic Systems

Benzotriazole derivatives are well-established precursors for the synthesis of a vast number of heterocyclic compounds. epa.govethernet.edu.et The reactivity of the benzotriazole ring system, combined with the functional groups on its substituents, allows for a variety of cyclization strategies. This compound can be utilized in intramolecular reactions where the benzotriazole moiety acts as a leaving group to facilitate ring closure.

Furthermore, the benzotriazole unit itself can be incorporated into the final heterocyclic structure. The nitrogen atoms of the triazole ring can participate in cycloaddition reactions or act as nucleophilic centers in the construction of more complex fused heterocyclic systems. The morpholine ring in the substituent also provides a handle for further chemical modification, potentially leading to the synthesis of novel and structurally diverse heterocyclic libraries. gsconlinepress.com

Examples of Heterocycles Synthesized Using Benzotriazole Methodology:

| Heterocycle Class | Synthetic Strategy |

| Pyrroles | Reaction of benzotriazole-stabilized carbanions with α,β-unsaturated ketones. |

| Indoles | Intramolecular cyclization of N-(2-aminophenyl)alkylbenzotriazoles. |

| Quinolines | Reaction of N-arylaminomethylbenzotriazoles with activated acetylenes. |

| Oxazoles & Thiazoles | Cyclization of N-acylbenzotriazoles with appropriate precursors. |

Catalytic and Ancillary Roles in Diverse Organic Transformations

In addition to their stoichiometric use as synthetic auxiliaries, benzotriazole and its derivatives can also play catalytic or ancillary roles in organic reactions. nih.gov While direct catalytic applications of this compound are not extensively documented, the benzotriazole scaffold is known to participate in various catalytic cycles. For example, benzotriazole can act as a ligand for transition metals, modifying the reactivity and selectivity of the metal catalyst in cross-coupling reactions. researchgate.net

The nitrogen atoms in the benzotriazole ring can coordinate to metal centers, influencing the electronic and steric environment of the catalyst. This can lead to enhanced catalytic activity, improved yields, and better control over stereoselectivity. The morpholinylphenylmethyl substituent could further tune these properties, potentially leading to the development of specialized catalysts for specific transformations.

Integration into Functional Materials (e.g., Lubricant Additives)

The unique chemical properties of benzotriazole derivatives make them valuable components in the formulation of functional materials, particularly as additives for lubricants. minglanchem.comresearchgate.net Benzotriazoles are well-known corrosion inhibitors, especially for copper and its alloys. minglanchem.commdpi.com They function by forming a protective film on the metal surface, preventing oxidative degradation.

This compound, with its combination of a polar morpholine group and a nonpolar phenyl group, is expected to exhibit good solubility in lubricant base oils while retaining the ability to interact with metal surfaces. The benzotriazole moiety provides the primary anti-corrosion and anti-wear properties.

Performance Attributes of Benzotriazole-based Lubricant Additives:

| Property | Mechanism of Action |

| Anti-wear | Formation of a protective film on metal surfaces reduces friction and wear. minglanchem.com |

| Anti-corrosion | Adsorption onto the metal surface creates a barrier against corrosive agents. mdpi.com |

| Antioxidant | Can inhibit the oxidation of the lubricant base oil, extending its service life. researchgate.net |

| Metal Deactivator | Chelates with metal ions, preventing them from catalyzing oil degradation. minglanchem.com |

Recent research has focused on the development of multifunctional lubricant additives, and benzotriazole derivatives with tailored substituents are promising candidates in this area. lubricatin.comlubricatin.com The synergistic effects of the benzotriazole core and the morpholinylphenylmethyl group could lead to enhanced performance characteristics.

Future Research Directions in 4 Morpholinylphenylmethyl Benzotriazole Chemistry

Development of Novel and Sustainable Synthetic Routes for Targeted Isomers

The traditional synthesis of (4-Morpholinylphenylmethyl)benzotriazole occurs via the Mannich reaction, a three-component condensation. nih.gov This reaction typically produces a mixture of N1 and N2 isomers due to the tautomeric nature of the benzotriazole (B28993) ring. chemicalbook.comsigmaaldrich.com A primary goal for future research is the development of synthetic methods that are not only more sustainable but also offer high regioselectivity for a specific isomer.

Future synthetic explorations could focus on:

Microwave-Assisted and Ultrasonic Synthesis: These techniques have been shown to accelerate reaction times, improve yields, and reduce energy consumption for the synthesis of other Mannich bases and heterocyclic compounds. oarjbp.com Applying these methods to the synthesis of this compound could offer a more efficient and greener alternative to conventional heating.

Solvent-Free or Green Solvent Conditions: Moving away from traditional organic solvents towards solvent-free "neat" conditions or using environmentally benign solvents like water or ionic liquids would significantly enhance the sustainability of the synthesis.

Catalyst Development: While the Mannich reaction can sometimes proceed without a catalyst, research into novel, reusable catalysts could improve reaction efficiency and selectivity. Polymer-supported catalysts, for example, have been used for generating libraries of related compounds and could be adapted for this synthesis. nih.gov

Regioselective Strategies: To target specific isomers, future work could investigate a two-step approach. This might involve the pre-synthesis of either 1-substituted or 2-substituted benzotriazole derivatives which are then reacted with morpholine (B109124) and benzaldehyde (B42025). Alternatively, exploring reaction conditions (e.g., specific catalysts, solvents, or temperature controls) that favor the formation of one tautomer over the other during the one-pot synthesis is a key area for investigation. Palladium-catalyzed C-H activation and intramolecular amination have been used to create 1-aryl-1H-benzotriazoles with high regioselectivity, and similar strategies could be envisioned. organic-chemistry.org

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Conventional Mannich Reaction | Future Sustainable Routes |

| Method | Thermal heating in an organic solvent. | Microwave irradiation, ultrasonication, catalyst-free, or novel catalysts. |

| Solvents | Typically volatile organic compounds (VOCs). | Water, ionic liquids, or solvent-free conditions. |

| Efficiency | Moderate yields, often long reaction times. | Potentially higher yields and significantly shorter reaction times. |

| Sustainability | Higher energy consumption and waste generation. | Lower energy footprint and reduced environmental impact. |

| Isomer Control | Generally poor, yields a mixture of N1 and N2 isomers. | A key goal is to develop methods for high regioselectivity. |

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways

The established utility of benzotriazole as a superb leaving group in nucleophilic substitution reactions is a cornerstone of its chemistry. nih.gov This property makes this compound a valuable synthetic intermediate. Future research should aim to systematically explore its reactivity with a wide range of nucleophiles and under various reaction conditions.

Potential transformation pathways to investigate include:

Nucleophilic Substitution: The benzotriazolyl group can be displaced by a variety of carbon and heteroatom nucleophiles. This allows the (phenyl)(morpholino)methyl cation equivalent to be transferred to other molecules, facilitating complex C-C, C-N, C-O, and C-S bond formations. sigmaaldrich.com A systematic study with a broad array of nucleophiles (e.g., organometallics, enolates, amines, thiols) would map the synthetic utility of this reagent.

Elimination Reactions: In the presence of a strong base, the compound could undergo elimination of the benzotriazole group to form a reactive enamine intermediate derived from the morpholine and benzaldehyde fragments. This pathway opens up further possibilities for cycloaddition and other reactions.

Radical Reactions: Investigating the behavior of this compound under radical conditions could reveal novel transformation pathways. For instance, selective reduction can lead to the formation of a benzotriazole-bearing radical for subsequent coupling reactions. nih.gov

Modifications of the Aromatic Rings: The reactivity of the phenyl and benzo groups towards electrophilic aromatic substitution could be explored. The presence of the morpholinylphenylmethyl group may direct substitution to specific positions, leading to new, more complex derivatives.

Advanced Spectroscopic and Structural Characterization Techniques for Conformational Analysis

While standard spectroscopic methods like IR and NMR are essential for routine characterization, a deeper understanding of the structure of this compound requires more advanced techniques. gsconlinepress.com A key challenge is the unambiguous differentiation between the N1 and N2 isomers and the determination of their conformational preferences in solution and the solid state.

Future characterization efforts should include:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial. HMBC can help establish the connectivity between the benzylic proton and the carbons of the benzotriazole ring, distinguishing the N1 and N2 isomers. NOESY experiments can reveal through-space correlations, providing insights into the molecule's preferred conformation and the spatial relationship between the different structural motifs.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. researchgate.net Obtaining crystal structures of both the N1 and N2 isomers would unequivocally confirm their connectivity and provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments could also be designed to study the fragmentation patterns of the isomers, which may provide further structural clues.

Table 2: Key Spectroscopic and Structural Data for Characterization

| Technique | Purpose | Expected Information |

| ¹H & ¹³C NMR | Basic structural confirmation. | Chemical shifts for morpholine, phenyl, and benzotriazole protons and carbons. |

| 2D NMR (HMBC, NOESY) | Isomer differentiation and conformational analysis. | Correlation peaks confirming N1 vs. N2 linkage and spatial proximity of protons. |

| FT-IR Spectroscopy | Functional group identification. | Characteristic absorption bands for C-N, C-O, C=C (aromatic), and N=N bonds. |

| X-ray Crystallography | Definitive solid-state structure. | Unambiguous isomer identification, bond lengths, angles, and crystal packing. |

| HRMS | Elemental composition verification. | Precise mass measurement matching the molecular formula C₁₇H₁₈N₄O. sigmaaldrich.com |

Computational Predictions for Refined Structure-Reactivity and Structure-Property Relationships

Computational chemistry offers powerful tools to complement experimental research by providing predictive insights into the behavior of this compound. researchgate.net

Areas for future computational investigation include:

Isomer Stability and Conformational Analysis: Using methods like Density Functional Theory (DFT), the geometries of the N1 and N2 isomers can be optimized to predict their relative thermodynamic stabilities. researchgate.net A potential energy surface scan can identify the most stable conformers and the energy barriers between them.

Structure-Reactivity Predictions: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can help predict reactivity. researchgate.net For instance, the HOMO and LUMO distributions can indicate the most probable sites for electrophilic and nucleophilic attack, respectively, guiding the design of new reactions.

Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies. Comparing these computed spectra with experimental data can aid in the assignment of signals and the confirmation of isomeric structures.

Modeling Reaction Mechanisms: DFT calculations can be used to model the transition states and reaction pathways for the transformations discussed in section 7.2. This can provide a deeper understanding of the reaction mechanisms and help explain experimentally observed selectivity.

Table 3: Application of Computational Methods

| Computational Method | Parameter(s) of Interest | Predicted Property/Relationship |

| Density Functional Theory (DFT) | Relative electronic energies | Thermodynamic stability of N1 vs. N2 isomers. |

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energy gap and distribution | Chemical reactivity, kinetic stability, and electronic properties. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Sites for electrophilic and nucleophilic attack. |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies | UV-Vis absorption spectra and photophysical properties. |

Expanding Utility in Emerging Synthetic Methodologies and Material Science Applications

Building on the fundamental understanding developed in the previous sections, future research can focus on applying this compound in cutting-edge areas of synthesis and materials science.

Potential applications include:

Synthetic Building Block: Its ability to act as a stable, crystalline carrier of the (phenyl)(morpholino)methyl group makes it an attractive reagent in multi-step organic synthesis. It could be employed in the construction of complex molecules where this specific moiety is required.

Polymer and Materials Chemistry: Benzotriazole derivatives are well-known for their use as UV stabilizers in polymers and plastics. gsconlinepress.com The subject compound could be explored for this purpose. Furthermore, it could be functionalized and polymerized to create novel materials. By incorporating it into conjugated polymer backbones, its electron-accepting benzotriazole unit and electron-donating morpholinophenyl unit could lead to materials with interesting photophysical or electrochemical properties, suitable for applications in organic electronics like electrochromic devices or organic solar cells. capes.gov.brrsc.org

Corrosion Inhibition: Benzotriazole is a highly effective corrosion inhibitor, particularly for copper and its alloys, by forming a protective surface layer. wikipedia.org Derivatives like this compound could offer enhanced performance, potentially with better solubility in specific formulations or stronger adhesion to metal surfaces due to the additional functional groups.

Coordination Chemistry: The multiple nitrogen and oxygen atoms in the molecule make it a potential multidentate ligand for coordinating with metal ions. nih.gov The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties.

Q & A

Q. What are the optimal synthetic routes for (4-Morpholinylphenylmethyl)benzotriazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling morpholine-containing intermediates with benzotriazole derivatives. Key steps include:

- Reflux with acid catalysis : A common method involves reacting substituted benzaldehydes with triazole precursors in ethanol under reflux with glacial acetic acid as a catalyst (e.g., 4–6 hours at 80–85°C) .

- Solvent selection : Absolute ethanol or DMF is preferred for solubility and reactivity. Polar aprotic solvents enhance nucleophilic substitution in morpholine-containing intermediates .

- Purification : Vacuum evaporation followed by recrystallization (e.g., using ethanol/water mixtures) improves purity. Continuous crystallization methods can optimize particle size distribution and yield (67–85% reported) .

Q. Table 1: Comparison of Synthesis Conditions

| Parameter | ||

|---|---|---|

| Solvent | Ethanol | Water (for crystallization) |

| Catalyst | Glacial acetic acid | Not specified |

| Temperature | Reflux (~85°C) | 35–85°C (gradient) |

| Yield | ~67% | Up to 85% (continuous) |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Prioritize signals for the morpholinyl group (δ 2.5–3.5 ppm for N-CH2 protons) and benzotriazole aromatic protons (δ 7.0–8.5 ppm). Coupling patterns confirm substitution positions .

- IR Spectroscopy : Look for N-H stretches (~3400 cm⁻¹) in benzotriazole and C-O-C bands (~1100 cm⁻¹) from the morpholine ring .

- X-ray crystallography : Resolves dihedral angles between benzotriazole and morpholinylphenyl groups (e.g., 77.25° in related structures) and validates hydrogen-bonding motifs (C–H⋯O interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

Methodological Answer:

- Cross-validation : Combine NMR, IR, and mass spectrometry to confirm molecular weight and functional groups. For example, discrepancies in aromatic proton counts may arise from tautomerism, which can be resolved via 2D NMR (e.g., NOESY) .

- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural proof. Centroid–centroid distances (e.g., 3.5994 Å in related compounds) clarify π-π stacking interactions .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic forms that may cause spectral inconsistencies .

Q. What computational methodologies are recommended for predicting biological activity and binding interactions?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). For example, benzotriazole derivatives show binding affinity to α-glucosidase (docking scores: −9.1 to −11.3 kcal/mol) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Morpholinyl groups reduce HOMO-LUMO gaps by 0.5–1.0 eV, enhancing electron-donating capacity .

- Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/ethanol) to assess stability. RMSD values <2.0 Å over 100 ns indicate stable binding conformations .

Q. How does the morpholinyl group influence electronic properties and reactivity, and what experimental approaches validate these effects?

Methodological Answer:

- Electron donation : The morpholinyl group’s lone pairs increase electron density on benzotriazole, verified via:

- Kinetic studies : Monitor reaction rates in SNAr reactions; morpholinyl accelerates substitution due to its electron-rich nature (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for non-morpholinyl analogs) .

Q. What strategies optimize the biological activity of this compound derivatives?

Methodological Answer:

- SAR studies : Introduce electron-withdrawing groups (e.g., -NO2, -Br) at the phenyl ring to enhance antibacterial activity (MIC: 2–8 μg/mL against S. aureus) .

- Protease inhibition assays : Test α-glucosidase inhibition via spectrophotometric methods (IC50: 12–45 μM reported) .

- In silico ADMET : Use SwissADME to predict bioavailability; morpholinyl derivatives typically show high GI absorption (70–80%) and low hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.